

Application Notes and Protocols for Forced Degradation Studies of Amlodipine

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Compound of Interest

Compound Name: *Dehydro Amlodipine Oxalate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine, a widely prescribed calcium channel blocker for the management of hypertension and angina, is susceptible to degradation under various stress conditions.^[1] Understanding its degradation profile is a critical aspect of drug development and regulatory compliance, ensuring the safety and efficacy of the final drug product. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are instrumental in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.^{[1][2][3]} This document provides detailed protocols for conducting forced degradation studies on Amlodipine and summarizes the expected outcomes.

Degradation Pathways of Amlodipine

Amlodipine's chemical structure, particularly the dihydropyridine ring, is prone to degradation through several pathways, including hydrolysis, oxidation, and photolysis.^{[1][3]}

- **Hydrolysis:** Amlodipine is unstable in both acidic and alkaline environments.^[1] Acidic conditions can lead to the formation of impurities, while alkaline hydrolysis is also a significant degradation pathway.^[1]
- **Oxidation:** Oxidative stress, typically induced by agents like hydrogen peroxide, results in the aromatization of the dihydropyridine ring to form a pyridine ring, leading to the formation of

Impurity D (also known as dehydro Amlodipine).[1] This impurity is also observed under acidic conditions.[1]

- Photodegradation: Exposure to light is a major degradation pathway for Amlodipine.[1] Photolytic degradation can lead to complex transformations, including the formation of the pyridine derivative of Amlodipine.[1][4]
- Thermal Degradation: Thermal stress can induce intramolecular reactions in Amlodipine, leading to the formation of cyclic degradation products.[5][6]

Quantitative Analysis of Amlodipine Degradation

The extent of Amlodipine degradation varies significantly depending on the specific stress conditions applied (e.g., concentration of the stressor, temperature, and duration of exposure). The following table summarizes quantitative data from various forced degradation studies.

Stress Condition	Reagents and Conditions	Degradation (%)	Major Degradation Products Identified	Reference(s)
Acid Hydrolysis	5 M HCl @ 80°C for 6 h	75.2%	Dehydro Amlodipine derivative	[2][3]
0.1 N HCl @ RT for 3 h	12.3%	Degradation peak observed	[2]	
Acidic medium	60%	Product ions with m/z 180, 167, and 230	[7]	
Alkaline Hydrolysis	5 M NaOH @ 80°C for 6 h	~100%	C15H16NOCl	[2][8][9]
0.1 M NaOH @ RT for 3 days	43%	Significant degradation	[2][10]	
0.1 N NaOH @ RT for 3 h	10.1%	Degradation peak observed	[2]	
Basic medium	25%	Product ions with m/z 180 and 167	[7]	
Oxidative Degradation	3% H ₂ O ₂ in methanol-water (80:20) @ 80°C for 6 h	80.1%	Dehydro Amlodipine (Impurity D, m/z 407)	[3][8][9]
30% H ₂ O ₂	20%	Impurity D (m/z 407)	[7]	
Photolytic Degradation	1.2 million lux hours and 200 watt hours/square meter	32.2% (after 14 days)	Pyridine derivative	[1][8][9]

Thermal Degradation	105°C for 3 days	No major impurities found	AMLDEG-I, AMLDEG-II, AMLDEG-III	[2][5][6][7]
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Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on Amlodipine Besylate.

Preparation of Stock Solution

A standard stock solution of Amlodipine Besylate is required for all stress conditions.

- Accurately weigh 10 mg of Amlodipine Besylate and transfer it into a 100 mL volumetric flask.
- Add a small amount of a suitable solvent (e.g., methanol:water 50:50, v/v) and sonicate for 5 minutes to dissolve the drug.[2]
- Make up the volume to 100 mL with the same solvent to obtain a concentration of 100 µg/mL.[2] For higher concentration studies (e.g., 1 mg/mL), adjust the initial weight and volume accordingly.[1]

Stress Conditions

a) Acid Hydrolysis

- Pipette a known volume of the stock solution into a flask.
- Add an equal volume of an acidic solution. Common conditions include:
 - Moderate: 0.1 M Hydrochloric Acid (HCl) at ambient temperature for 3 days.[2][10]
 - Harsh: 5 M HCl and keeping the solution at 80°C for 6 hours.[2]
- After the specified duration, cool the solution to room temperature if heated.

- Neutralize the solution with an appropriate amount of a basic solution (e.g., 0.1 M or 5 M NaOH).[2]
- Dilute with the mobile phase to a final target concentration for analysis.

b) Alkaline (Base) Hydrolysis

- Pipette a known volume of the stock solution into a flask.
- Add an equal volume of an alkaline solution. Common conditions include:
 - Moderate: 0.1 M Sodium Hydroxide (NaOH) at ambient temperature for 3 days.[2][10]
 - Harsh: 5 M NaOH and keeping the solution at 80°C for 6 hours to achieve significant degradation.[2]
- After the specified duration, cool the solution to room temperature if heated.
- Neutralize the solution with an appropriate amount of an acidic solution (e.g., 0.1 M or 5 M HCl).[2]
- Dilute with the mobile phase to a final target concentration for analysis.

c) Oxidative Degradation

- Pipette a known volume of the stock solution into a flask.
- Add an equal volume of a hydrogen peroxide (H₂O₂) solution. Common conditions include:
 - 3% H₂O₂ at ambient temperature for 3 days.[2][10]
 - 3% H₂O₂ in a methanol-water mixture (80:20) at 80°C for 6 hours.[2]
- After the specified duration, allow the sample to cool to room temperature.
- Dilute with the mobile phase to the target concentration for analysis.

d) Thermal Degradation

- Solid State: Keep the Amlodipine Besylate drug substance in an oven at 105°C for 3 days.[2]
[10]
- Solution State: Prepare a solution of the desired concentration and keep it in an oven at 80°C for 7 hours.[2]
- After exposure, allow the sample to cool to room temperature.
- If using the solid sample, dissolve it in the mobile phase to the target concentration for analysis.

e) Photolytic Degradation

- Prepare a solution of Amlodipine Besylate (e.g., 1 mg/mL).
- Expose the solution to a combination of ultraviolet (UVA) and visible light in a photostability chamber. A typical exposure is 1.2 million lux-hours for visible light and 200 W·h/m² for UVA light.[1][2][10]
- Simultaneously, keep a control sample protected from light.
- After exposure, dilute the sample to the target concentration for analysis.

Analytical Method

High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing the degradation of Amlodipine.

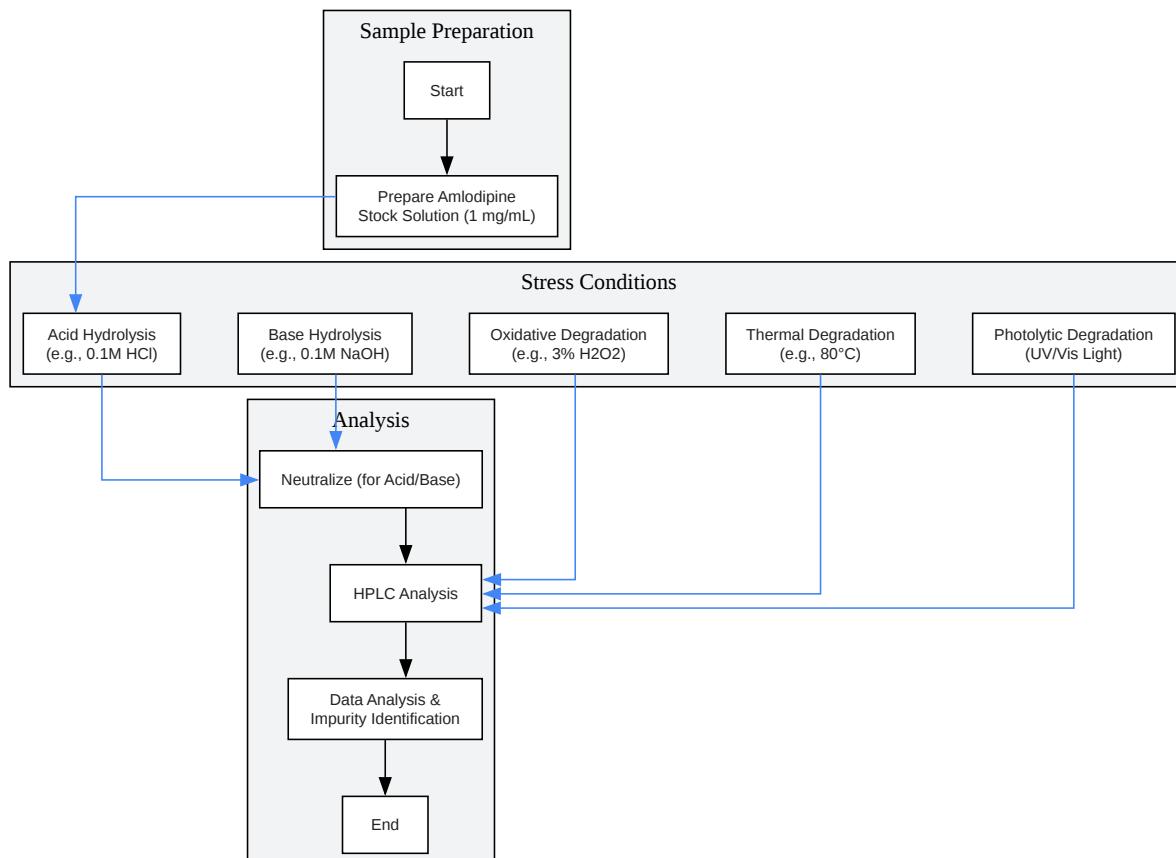
- Chromatographic System: A standard HPLC system with a UV detector is suitable.
- Column: A C18 column is typically used.
- Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol, acetonitrile) is commonly employed. The exact composition may need to be optimized.[11]
- Detection: The wavelength for detection is typically set around 237-240 nm.[10][11]

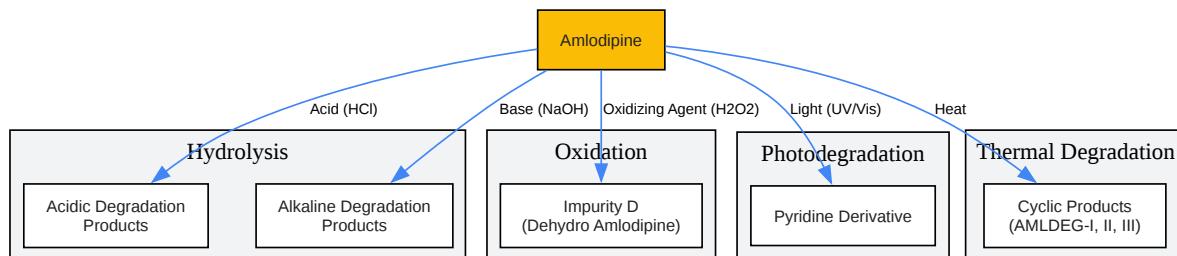
- Analysis:

- Inject the stressed samples and a control (unstressed) sample into the HPLC system.
- Identify and quantify the Amlodipine peak and any degradation product peaks.
- The percentage of degradation can be calculated by comparing the peak area of Amlodipine in the stressed sample to that in the control sample.[\[1\]](#)

Visualizations

Experimental Workflow for Forced Degradation Studies





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